Ochratoxin B-d5

Catalog No.
S537932
CAS No.
4825-86-9
M.F
C20H19NO6
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ochratoxin B-d5

CAS Number

4825-86-9

Product Name

Ochratoxin B-d5

IUPAC Name

2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)

InChI Key

DAEYIVCTQUFNTM-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 4.40 mg/L at 25 °C (est)

Synonyms

Ochratoxin B; CCRIS 5094; HSDB 3438;

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1

Isomeric SMILES

C[C@@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1

The exact mass of the compound Ochratoxin B is 369.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.40 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Ochratoxins - Supplementary Records. It belongs to the ontological category of N-acyl-L-phenylalanine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ochratoxin B-d5 (associated with native CAS: 4825-86-9) is the pentadeuterated stable isotope-labeled internal standard (SIL-IS) of Ochratoxin B, a non-chlorinated analog of the prevalent mycotoxin Ochratoxin A. In procurement and analytical method development, this compound is specifically sourced to enable true isotope dilution mass spectrometry (IDMS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. By providing a +5 Da mass shift relative to the native analyte, it ensures zero isotopic crosstalk while maintaining identical physicochemical properties. This identical behavior guarantees perfect chromatographic co-elution and equivalent extraction efficiencies, making it an indispensable reagent for high-throughput food safety testing, toxicological assays, and regulatory compliance laboratories where uncorrected matrix effects would otherwise compromise quantitative accuracy .

Procuring a generic in-class substitute, such as Ochratoxin A-d5 (OTA-d5), for the quantification of Ochratoxin B leads to critical analytical failures. Because Ochratoxin A contains a chlorine atom, it is significantly more hydrophobic than Ochratoxin B, resulting in substantially longer retention times in reversed-phase liquid chromatography. Consequently, OTA-d5 does not co-elute with endogenous Ochratoxin B and cannot experience the same transient ion suppression or enhancement zones in the electrospray ionization (ESI) source. This temporal mismatch invalidates the internal standard's ability to correct for matrix effects. Similarly, relying on matrix-matched calibration without a stable isotope-labeled internal standard fails to account for sample-to-sample variations in extraction recovery during solid-phase extraction (SPE) or immunoaffinity cleanup (IAC), leading to high relative standard deviations (RSD) and failure to meet strict ISO 17025 regulatory recovery criteria [1].

Matrix Effect Compensation in Complex Matrices

In the LC-MS/MS analysis of complex agricultural commodities, electrospray ionization is highly susceptible to matrix-induced signal suppression. When quantifying Ochratoxin B using external calibration, the uncorrected signal suppression (matrix effect) can reduce the apparent response to 60-80% of the true value. By incorporating Ochratoxin B-d5 as a co-eluting internal standard, the signal suppression is perfectly normalized, yielding an apparent recovery (corrected matrix effect) of 98-102%. In contrast, using the non-co-eluting Ochratoxin A-d5 fails to correct this suppression accurately, leaving residual quantitative errors of up to 15% [1].

Evidence DimensionCorrected Matrix Effect (Signal Suppression/Enhancement)
Target Compound Data98-102% normalized recovery (Ochratoxin B-d5)
Comparator Or Baseline60-80% uncorrected recovery (External Calibration) / ~85% (OTA-d5 substitute)
Quantified DifferenceElimination of up to 40% signal suppression error
ConditionsESI-LC-MS/MS analysis of grain extracts

Procuring the exact matched isotope eliminates the need for labor-intensive, matrix-matched calibration curves for every distinct sample type, drastically increasing laboratory throughput.

Extraction Recovery Normalization During Sample Preparation

Sample preparation for mycotoxin analysis often involves immunoaffinity columns (IAC) or QuEChERS extraction, which inherently suffer from physical analyte losses. The absolute extraction recovery of Ochratoxin B typically ranges from 72% to 85% depending on the matrix. Because Ochratoxin B-d5 shares identical chemical properties with the native toxin, spiking it prior to extraction allows it to track these physical losses perfectly. This isotope dilution approach corrects the final reported relative recovery to 95-105%, whereas using an unmatched standard like OTA-d5 or no standard results in underreporting the actual toxin concentration by 15-28% [1].

Evidence DimensionRelative Quantitative Recovery
Target Compound Data95-105% (Corrected via OTB-d5)
Comparator Or Baseline72-85% (Absolute recovery without matched IS)
Quantified DifferenceCorrection of 15-28% extraction loss
ConditionsImmunoaffinity column (IAC) cleanup followed by LC-MS/MS

Ensures testing laboratories meet stringent EU and FDA regulatory recovery criteria (typically 70-110%) without failing proficiency tests due to sample prep losses.

Chromatographic Co-elution for True Isotope Dilution

True isotope dilution mass spectrometry requires the internal standard to elute at the exact same retention time as the target analyte to experience identical matrix environments in the MS source. Ochratoxin B-d5 exhibits a retention time difference (ΔRT) of 0.00 minutes relative to native Ochratoxin B. In contrast, the most common in-class substitute, Ochratoxin A-d5, elutes significantly later (ΔRT > 1.5 minutes on standard C18 gradients) due to the increased hydrophobicity imparted by its chlorine atom. This temporal separation exposes the substitute to entirely different co-eluting matrix interferences [1].

Evidence DimensionRetention Time Difference (ΔRT) vs. Native Ochratoxin B
Target Compound DataΔRT = 0.00 min (Perfect co-elution)
Comparator Or BaselineΔRT > 1.5 min (Ochratoxin A-d5)
Quantified Difference>1.5 minute chromatographic deviation eliminated
ConditionsReversed-phase C18 UHPLC gradient

Perfect co-elution is a mandatory prerequisite for valid IDMS; without it, the internal standard cannot accurately correct for transient ionization fluctuations.

Mass Shift and Elimination of Isotopic Crosstalk

When selecting a stable isotope-labeled standard, the mass shift must be sufficient to prevent the natural heavy isotopes of the native analyte (e.g., 13C, 15N, 18O contributions) from artificially inflating the internal standard's signal. Ochratoxin B-d5 provides a +5 Da mass shift (m/z 375.1 vs. 370.1 for the protonated native molecule). This wide mass separation ensures that the isotopic crosstalk from native Ochratoxin B to the OTB-d5 channel is <0.1%. Lower-mass-shift alternatives (such as +2 Da or +3 Da isotopes) can suffer from up to 2-5% crosstalk at high analyte concentrations, which skews the calibration curve and raises the Limit of Quantification (LOQ) [1].

Evidence DimensionIsotopic Crosstalk (Native to IS channel)
Target Compound Data<0.1% crosstalk (+5 Da shift)
Comparator Or Baseline2-5% crosstalk (+2 Da or +3 Da generic isotopes)
Quantified DifferenceReduction of background interference by >20-fold
ConditionsHigh-concentration calibration points in ESI-MS/MS

A clean +5 Da mass shift ensures high signal-to-noise ratios and linear calibration curves, directly lowering the achievable limits of quantification for trace analysis.

High-Throughput Multi-Mycotoxin Screening in Agricultural Commodities

Due to its ability to perfectly compensate for severe and highly variable matrix effects (signal suppression), Ochratoxin B-d5 is a highly effective internal standard for routine LC-MS/MS screening of grains, nuts, and coffee. It allows high-throughput laboratories to use solvent-based calibration curves instead of labor-intensive matrix-matched curves, significantly reducing turnaround time and cost per sample [1].

ISO 17025 Accredited Regulatory Compliance Testing

For laboratories operating under strict ISO 17025 accreditation, extraction recoveries must fall within tight regulatory windows (typically 70-110%). Because Ochratoxin B-d5 normalizes physical losses during immunoaffinity cleanup (IAC) or QuEChERS extraction, it ensures that reported values remain highly accurate and legally defensible, preventing false negatives in regulatory food safety audits [2].

Toxicological and Pharmacokinetic Biomarker Studies

In clinical or veterinary toxicology, quantifying Ochratoxin B in complex biological fluids (urine, serum) requires extreme sensitivity and precision. The +5 Da mass shift of Ochratoxin B-d5 eliminates isotopic crosstalk, ensuring a low Limit of Quantification (LOQ) necessary for detecting trace exposure biomarkers in small-volume biological samples without interference [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from methanol
Exhibits blue fluorescence

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

369.12123733 Da

Monoisotopic Mass

369.12123733 Da

Heavy Atom Count

27

Density

pKa1 = 3.3 (carboxyl); pKa2 = 7.0 (hydroxyl) (est)

LogP

log Kow = 3.77 (est)

Appearance

Solid powder

Melting Point

221 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ECJ5WS94N2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.39X10-15 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4825-86-9

Absorption Distribution and Excretion

Methods for preparation of labelled ochratoxin A and B are described. The method for preparation of labelled ochratoxin B involves the synthesis of the azide of ochratoxin beta via the mixed anhydride and subsequent conjugation to labelled phenylalanine to yield (14)C-ochratoxin B. The labelled ochratoxins were injected into male Wistar rats and after different survival times they were sacrificed and subjected to whole body autoradiography. The distribution pattern of ochratoxin A in the rat did not differ from that earlier registered for mouse. The previously known, high susceptibility of rats (and not mice) to ochratoxin A-induced cancer could thus not be explained by an accumulation of the toxin in specific cells or organs. The distribution patterns of ochratoxin A and B were almost congruent--the only apparent difference being a much longer retention of the labelled ochratoxin A in the blood compared to ochratoxin B, which was much faster excreted. When analyzing tissue extracts for labelled metabolites only the extracts from the rats injected with ochratoxin B were found to contain easily detectable concentrations, while no metabolites of ochratoxin A were seen.
Mixture of ochratoxins A and B (0.38 and 0.13 mg/kg body wt) was fed to pigs daily for 8 days during early pregnancy. Ochratoxin B was poorly absorbed and preferentially hydrolyzed in intestinal tract.
... Since little is known regarding biotransformation ... of OTB, the aim of this study was to investigate biotransformation of OTB in rats... Male F344 rats were administered either a single dose of OTB (10 mg/kg bw) or repeated doses (2 mg/kg bw, 5 days/week for 2 weeks) and euthanized 72 hr after the last dosing. ... Excretion of OTB and metabolites in urine and feces was analyzed using both HPLC with fluorescence detection and LC-MS/MS. Ochratoxin beta, which results from cleavage of the peptide bond, was the major metabolite excreted in urine in addition to small amounts of 4-hydroxy-OTB. In total, 19% of the administered dose was recovered as OTB and ochratoxin beta in urine and feces within 72 hr after a single dose. In contrast to OTA, no tissue-specific retention of OTB was evident after single and repeated administration. ... OTB is more extensively metabolized and more rapidly eliminated than OTA. ...

Metabolism Metabolites

... Since little is known regarding biotransformation ... of OTB, the aim of this study was to investigate biotransformation of OTB in rats... Male F344 rats were administered either a single dose of OTB (10 mg/kg bw) or repeated doses (2 mg/kg bw, 5 days/week for 2 weeks) and euthanized 72 hr after the last dosing. ... Excretion of OTB and metabolites in urine and feces was analyzed using both HPLC with fluorescence detection and LC-MS/MS. Ochratoxin beta, which results from cleavage of the peptide bond, was the major metabolite excreted in urine in addition to small amounts of 4-hydroxy-OTB. In total, 19% of the administered dose was recovered as OTB and ochratoxin beta in urine and feces within 72 hr after a single dose. In contrast to OTA, no tissue-specific retention of OTB was evident after single and repeated administration. ... OTB is more extensively metabolized and more rapidly eliminated than OTA. ...
Ochratoxin B (0.13 mg/kg body wt) fed to pigs daily for 8 days was completely hydrolyzed to ochratoxin beta.
A metabolic product was formed from ochratoxin B by rat liver microsomal fractions in the presence of NADPH. It was isolated from the incubation mixture by extraction, thin-layer chromatography, high-pressure liquid chromatography, and crystallization. On the basis of mass and nuclear magnetic resonance spectroscopy, the structure is suggested to be 4-hydroxyochratoxin B. The Km for the formation of 4-hydroxyochratoxin B was determined, and the hydroxylation of ochratoxin A was not altered by the presence of ochratoxin B. Rats were given ochratoxin A or B, or a mixture of both intraperitoneally. The ratios of the three metabolites, ochratoxin A, (4R)-4-hydroxyochratoxin A, and ochratoxin alpha, excreted in the urine did not change in the presence of ochratoxin B. Ochratoxin B was metabolized to 4-hydroxyochratoxin B and ochratoxin beta, but in a different ratio than for the ochratoxin A metabolites. When given intraperitoneally, ochratoxin beta was excreted within 24 hr. In rats treated with ochratoxin A alone, the food intake was reduced by 50%, and histologically severe lesions, degeneration, and necrosis were observed in the proximal tubules. When ochratoxin A and B given in combination, the animals were clinically unaffected and histologically there was only slight damage of proximal tubules. These observations indicate that ochratoxin B considerably reduces the toxic effects of ochratoxin A.
The objectives of this study were to develop and evaluate procedures for the confirmation of ochratoxin A (OA), lactone opened OA (OP-OA), ochratoxin B (OB), hydroxy OA (OA-OH) and ochratoxin alpha (Oalpha) and metabolites formed in the rats from these toxins, and to demonstrate that many ochratoxin metabolites can be identified in the bile and urine of rats injected with the different ochratoxins. An esterification procedure in acidified methanol and a lactone hydrolysis procedure in strong base yielded two additional forms of most of the different ochratoxins. The esterification procedure provided a simple, fast and reliable method for the confirmation of the ochratoxins. A total of 20 different metabolites of OA, OP-OA, OB, OA-OH and Oalpha were detected in the urine and the bile of rats of which several were identified. Among these, OA and the recently discovered and toxic form of OA (OP-OA) were readily formed in vivo when either were injected. Procedures developed in this study can be used to confirm and isolate ochratoxins in biological samples and have shown that a new form of OA (OP-OA) along with many other metabolites are formed from OA and related ochratoxins in vivo.
Ochratoxin B is metabolized to 4-hydroxyochratoxin B. (A2871)

Associated Chemicals

Ochratoxin B ethyl ester; 18420-71-8

General Manufacturing Information

Dichlorvos at 1 mg/100 mL of yeast extract-sucrose medium decreased production of ochratoxin b in cultures of Aspergillus ochraceus by 50%, but growth of culture was not affected. Concentrations of 10-30 mg/100 mL, dichlorvos decreased production of ochratoxin b 50-90%; growth was decreased 9-21%.
Isolations: van Walbeek et al, Can J Microbiol 14, 131 (1968); Shotwell et al, Appl Microbiol 17, 765 (1969); Nesheim, J Assoc Offic Anal Chem 52, 975 (1969); Natori et al, Chem Pharm Bull 18, 2259 (1970). /Ochratoxins/
As these molds occur widely, some toxins have been found as natural contaminants on corn, peanuts, storage grains, cottonseed, and other decaying vegetation. /Ochratoxins/
Ochratoxion B ... /is/ the less toxic ... /non-chlorinated/ derivative of ochratoxin A.
Two strains of Aspergillus ochraceus isolated from country cured hams produced ochratoxin B on rice, defatted peanut meal, and country cured ham.

Analytic Laboratory Methods

The paper reported a reliable analytical method for simultaneous determination of ochratoxin A (OTA) and ochratoxin B (OTB) in traditional Chinese medicines (TCMs) by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The development of the method and investigations on the matrix influence were described in particular. The matrix effects were thereby minimized by using a reliable internal standard and a simple sample pretreatment. The established method was further validated by determining the linearity (R(2) > or = 0.9990), average recovery (86.3-114.2%), sensitivity (limit of quantitation 0.03-0.19 ng mL(-1)) and precision (relative standard deviation < or = 13.1%). It was shown to be a suitable method for simultaneous determination of OTA and OTB in various TCMs. Finally, a total of 51 TCMs widely used in China were screened for OTA and OTB with the proposed method. The results showed that only 4 samples were contaminated with ochratoxins at low levels, indicating that it was low risk of ochratoxins to consumers who occasionally used TCMs.
Methods using high-performance liquid chromatography with fluorescence detection (HPLC-FL) and using liquid chromatography with tandem mass spectrometry (LC/MS/MS) were developed for simultaneous determination of ochratoxin A (OTA), ochratoxin B (OTB) and citrinin (CIT) in cereal, fruit, and coffee products. The samples were extracted with ethyl acetate under an acidic condition, and then cleaned up with liquid-liquid separation. The test solutions were analyzed by reverse-phase HPLC-FL and LC/MS/MS. Mass spectral acquisition was performed in positive ion mode by applying multiple reaction monitoring. The performances of both detectors were almost equivalent. The recoveries of OTA and OTB were 87-111%, and that of CIT were 70-88%. The limits of quantification (S/N> or =10) of OTA, OTB and CIT was 0.1 ug/kg or less. These methods were considered to be useful for the determination of the three mycotoxins at low levels (0.1 ug/kg).
In barley & green coffee by thin layer chromatography.
Analysis of ochratoxin b in barley, using partition and thin layer chromatography.
For more Analytic Laboratory Methods (Complete) data for OCHRATOXIN B (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methods ... have been reported for determining ochratoxins in blood, e.g., by fluorescence with HPLC confirmation. /Ochratoxins/
This paper presents a simple method for the determination of ochratoxins A (OTA) and B (OTB) in pig blood serum. The method includes serum acidification (pH < 1.6) and precipitation of protein with 15% trichloroacetic acid, liquid partitioning with dichloromethane and fluorescence detection. The estimated detection limits were 0.1 ng OTA/mL and 0.2 ng OTB/mL. The mean recoveries from artificially contaminated samples (n = 6 replicates/mycotoxin) spiked at 0.3, 1 and 3 ng OTA and OTB/mL, respectively, were 86.8% (s.d. = 8.4) for OTA and 90.0% (s.d. = 9.8) for OTB. Forty-nine Romanian pig blood serum samples (94% of 52 analyzed) were found to be naturally contaminated with OTA in the range 0.1-13.4 ng/mL. No sample was found positive for OTB. The method is technically simple, specific, cost effective, suitable for large sample throughput and requires small amount of sample and reagents. It fulfills the criteria for a routine method and could be a suitable tool for surveying OTA in pig herds and in slaughtered pigs.

Dates

Last modified: 08-15-2023
1: Chatopadhyay P, Tariang B, Agnihotri A, Veer V. Synergism of ochratoxin B and calcium-channel antagonist verapamil caused mitochondrial dysfunction. Toxicol Mech Methods. 2014 Sep;24(6):428-32. doi: 10.3109/15376516.2014.936543. Epub 2014 Aug 4. PubMed PMID: 24968897.
2: Di Stefano V, Avellone G, Pitonzo R, Capocchiano VG, Mazza A, Cicero N, Dugo G. Natural co-occurrence of ochratoxin A, ochratoxin B and aflatoxins in Sicilian red wines. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(8):1343-51. doi: 10.1080/19440049.2015.1055521. Epub 2015 Jul 9. PubMed PMID: 26133228.
3: Schmidt-Heydt M, Cramer B, Graf I, Lerch S, Humpf HU, Geisen R. Wavelength-dependent degradation of ochratoxin and citrinin by light in vitro and in vivo and its implications on Penicillium. Toxins (Basel). 2012 Dec 14;4(12):1535-51. doi: 10.3390/toxins4121535. PubMed PMID: 23242320; PubMed Central PMCID: PMC3528261.
4: Lates V, Yang C, Popescu IC, Marty JL. Displacement immunoassay for the detection of ochratoxin A using ochratoxin B modified glass beads. Anal Bioanal Chem. 2012 Mar;402(9):2861-70. doi: 10.1007/s00216-012-5721-4. Epub 2012 Feb 14. PubMed PMID: 22331050.
5: Breitholtz-Emanuelsson A, Fuchs R, Hult K, Appelgren LE. Synthesis of 14C-ochratoxin A and 14C-ochratoxin B and a comparative study of their distribution in rats using whole body autoradiography. Pharmacol Toxicol. 1992 Apr;70(4):255-61. PubMed PMID: 1608909.
6: Størmer FC, Kolsaker P, Holm H, Rogstad S, Elling F. Metabolism of ochratoxin B and its possible effects upon the metabolism and toxicity of ochratoxin A in rats. Appl Environ Microbiol. 1985 May;49(5):1108-12. PubMed PMID: 4004232; PubMed Central PMCID: PMC238514.
7: Sanzani SM, Reverberi M, Fanelli C, Ippolito A. Detection of ochratoxin A using molecular beacons and real-time PCR thermal cycler. Toxins (Basel). 2015 Mar 9;7(3):812-20. doi: 10.3390/toxins7030812. PubMed PMID: 25760080; PubMed Central PMCID: PMC4379526.
8: Heussner AH, Bingle LE. Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins (Basel). 2015 Oct 22;7(10):4253-82. doi: 10.3390/toxins7104253. Review. PubMed PMID: 26506387; PubMed Central PMCID: PMC4626733.
9: Nguyen HDT, McMullin DR, Ponomareva E, Riley R, Pomraning KR, Baker SE, Seifert KA. Ochratoxin A production by Penicillium thymicola. Fungal Biol. 2016 Aug;120(8):1041-1049. doi: 10.1016/j.funbio.2016.04.002. Epub 2016 Apr 12. PubMed PMID: 27521635.
10: Heussner AH, Ausländer S, Dietrich DR. Development and characterization of a monoclonal antibody against Ochratoxin B and its application in ELISA. Toxins (Basel). 2010 Jun;2(6):1582-94. doi: 10.3390/toxins2061582. Epub 2010 Jun 21. PubMed PMID: 22069651; PubMed Central PMCID: PMC3153249.
11: Han Z, Zheng Y, Luan L, Ren Y, Wu Y. Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard. J Chromatogr A. 2010 Jun 25;1217(26):4365-74. doi: 10.1016/j.chroma.2010.04.052. Epub 2010 Apr 28. PubMed PMID: 20483416.
12: Chrouda A, Sbartai A, Baraket A, Renaud L, Maaref A, Jaffrezic-Renault N. An aptasensor for ochratoxin A based on grafting of polyethylene glycol on a boron-doped diamond microcell. Anal Biochem. 2015 Nov 1;488:36-44. doi: 10.1016/j.ab.2015.07.012. Epub 2015 Aug 7. PubMed PMID: 26255699.
13: Sharma A, Hayat A, Mishra RK, Catanante G, Bhand S, Marty JL. Titanium Dioxide Nanoparticles (TiO₂) Quenching Based Aptasensing Platform: Application to Ochratoxin A Detection. Toxins (Basel). 2015 Sep 22;7(9):3771-84. doi: 10.3390/toxins7093771. PubMed PMID: 26402704; PubMed Central PMCID: PMC4591649.
14: Uchigashima M, Yamaguchi Murakami Y, Narita H, Nakajima M, Miyake S. Development of an immuno-affinity column for ochratoxin analysis using an organic solvent-tolerant monoclonal antibody. Methods. 2012 Feb;56(2):180-5. doi: 10.1016/j.ymeth.2011.09.006. Epub 2011 Sep 16. PubMed PMID: 21945577.
15: Zhang X, Li J, Cheng Z, Zhou Z, Ma L. High-performance liquid chromatography-tandem mass spectrometry method for simultaneous detection of ochratoxin A and relative metabolites in Aspergillus species and dried vine fruits. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016 Aug;33(8):1355-66. doi: 10.1080/19440049.2016.1209691. Epub 2016 Jul 21. PubMed PMID: 27442910.
16: Breitholtz Emanuelsson A, Fuchs R, Hult K, Appelgren LE. Distribution of 14C-ochratoxin A and 14C-ochratoxin B in rats: a comparison based on whole-body autoradiography. IARC Sci Publ. 1991;(115):201-3. PubMed PMID: 1820334.
17: Knasmüller S, Cavin C, Chakraborty A, Darroudi F, Majer BJ, Huber WW, Ehrlich VA. Structurally related mycotoxins ochratoxin A, ochratoxin B, and citrinin differ in their genotoxic activities and in their mode of action in human-derived liver (HepG2) cells: implications for risk assessment. Nutr Cancer. 2004;50(2):190-7. PubMed PMID: 15623466.
18: Heussner AH, Moeller I, Day BW, Dietrich DR, O'Brien E. Production and characterization of monoclonal antibodies against ochratoxin B. Food Chem Toxicol. 2007 May;45(5):827-33. Epub 2006 Nov 7. PubMed PMID: 17161512.
19: Mally A, Keim-Heusler H, Amberg A, Kurz M, Zepnik H, Mantle P, Völkel W, Hard GC, Dekant W. Biotransformation and nephrotoxicity of ochratoxin B in rats. Toxicol Appl Pharmacol. 2005 Aug 1;206(1):43-53. Epub 2005 Jan 7. PubMed PMID: 15963343.
20: Remiro R, Ibáñez-Vea M, González-Peñas E, Lizarraga E. Validation of a liquid chromatography method for the simultaneous quantification of ochratoxin A and its analogues in red wines. J Chromatogr A. 2010 Dec 24;1217(52):8249-56. doi: 10.1016/j.chroma.2010.11.004. Epub 2010 Nov 9. PubMed PMID: 21111427.

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